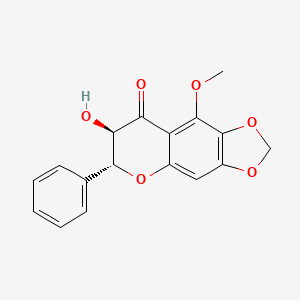
(2R,3R)-3-hydroxy-5-methoxy-6,7-methylenedioxyflavanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-3-hydroxy-5-methoxy-6,7- methylenedioxyflavanone is an extended flavonoid that consists of (2S)-flavanone substituted by a hydroxy group at position 3, a methoxy group at position 5 and a methylenedioxy group across positions 6 and 7. It has been isolated from Pisonia aculeata. It has a role as a plant metabolite. It is a member of dihydroflavonols, a monomethoxyflavanone, an extended flavonoid and a secondary alpha-hydroxy ketone.
Wissenschaftliche Forschungsanwendungen
Cytotoxicity and Anticancer Potential
A study focusing on flavonoids and alkaloids from the rhizomes of Zephyranthes ajax Hort. identified a flavanol derivative closely related to (2R,3R)-3-hydroxy-5-methoxy-6,7-methylenedioxyflavanone. This research highlighted the compound's potential cytotoxic activity against various human cancer cell lines, including hepatocellular carcinoma, lung carcinoma, and gastric adenocarcinoma, suggesting its potential application in cancer research and therapy (Nguyen et al., 2020).
Antibacterial and Antioxidant Activities
Another study on Erythrina livingstoniana led to the discovery of flavanones structurally similar to (2R,3R)-3-hydroxy-5-methoxy-6,7-methylenedioxyflavanone. These compounds demonstrated notable antibacterial efficacies against various strains, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. Additionally, they showed free-radical scavenging potential, indicating their usefulness in developing antibacterial and antioxidant agents (Bedane et al., 2015).
Anti-inflammatory and Antiallergic Properties
Compounds derived from the leaves of Dracaena steudneri Engl. were studied for their anti-inflammatory potential. Flavones and flavanones, related to the compound , were evaluated for their effects on pro-inflammatory cytokine production. Some of these compounds significantly inhibited the production of key cytokines involved in inflammatory responses, suggesting their potential application in treating inflammation and allergic reactions (Nchiozem-Ngnitedem et al., 2020).
Eigenschaften
Produktname |
(2R,3R)-3-hydroxy-5-methoxy-6,7-methylenedioxyflavanone |
|---|---|
Molekularformel |
C17H14O6 |
Molekulargewicht |
314.29 g/mol |
IUPAC-Name |
(6R,7R)-7-hydroxy-9-methoxy-6-phenyl-6,7-dihydro-[1,3]dioxolo[4,5-g]chromen-8-one |
InChI |
InChI=1S/C17H14O6/c1-20-17-12-10(7-11-16(17)22-8-21-11)23-15(14(19)13(12)18)9-5-3-2-4-6-9/h2-7,14-15,19H,8H2,1H3/t14-,15+/m0/s1 |
InChI-Schlüssel |
MJAIKSJQFBNFDU-LSDHHAIUSA-N |
Isomerische SMILES |
COC1=C2C(=CC3=C1OCO3)O[C@@H]([C@H](C2=O)O)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=C2C(=CC3=C1OCO3)OC(C(C2=O)O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



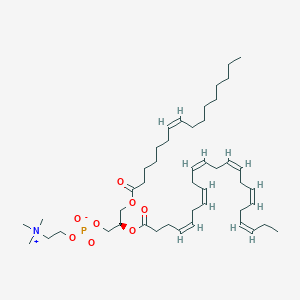
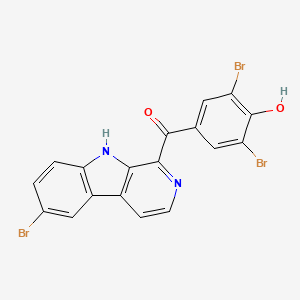
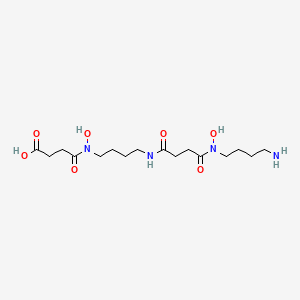
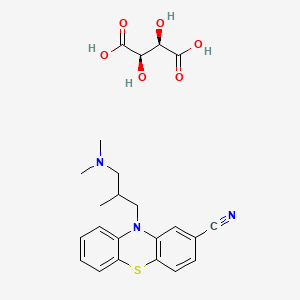
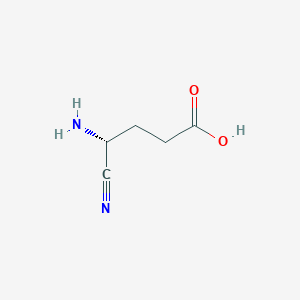
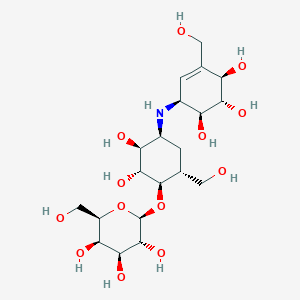
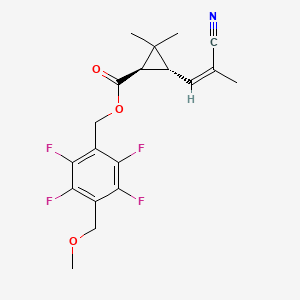
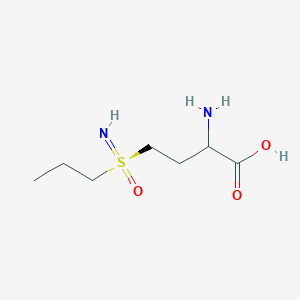
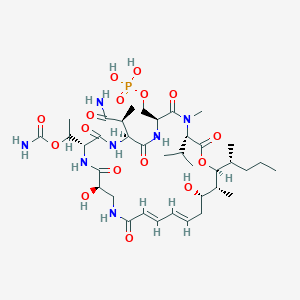
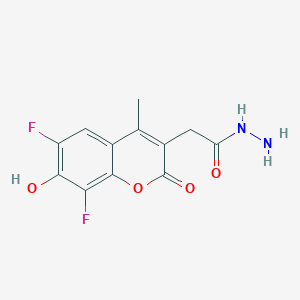
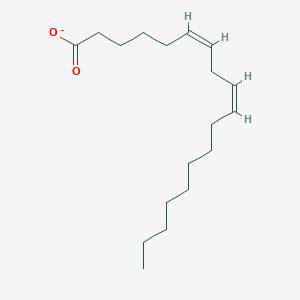
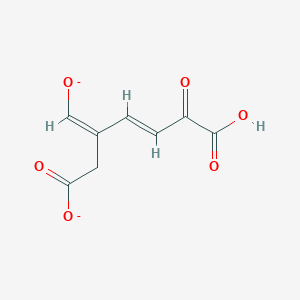
![5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1261798.png)
